2-(4-ethoxyphenyl)-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]acetamide
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Overview
Description
2-(4-ethoxyphenyl)-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes ethoxy and methoxy functional groups attached to a phenyl ring, and an acetamide group linked to a piperidinyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group by a nucleophile. For instance, the ethoxy group can be introduced via nucleophilic substitution.
Amidation Reactions: The formation of the acetamide group is achieved through amidation, where an amine reacts with an acyl chloride or anhydride.
Cyclization Reactions: The piperidinyl ring is formed through cyclization reactions, often involving intramolecular nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethoxyphenyl)-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(4-ethoxyphenyl)-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenyl)-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease progression or activate receptors that trigger therapeutic responses.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methoxyphenyl)-N-[4-ethoxy-3-(2-oxopiperidin-1-yl)phenyl]acetamide
- 2-(4-ethoxyphenyl)-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]propionamide
Uniqueness
2-(4-ethoxyphenyl)-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]acetamide is unique due to its specific combination of functional groups and molecular structure, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-3-28-18-10-7-16(8-11-18)14-21(25)23-17-9-12-20(27-2)19(15-17)24-13-5-4-6-22(24)26/h7-12,15H,3-6,13-14H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHHWOITDQILNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2)OC)N3CCCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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